2-Isopentyl-3,5-dimethylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

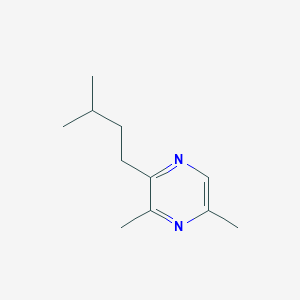

2,6-Dimethyl-3-isopentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their aromatic properties and are often found in various natural sources such as foods and beverages . This compound is characterized by its unique structure, which includes two methyl groups and an isopentyl group attached to a pyrazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-isopentylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of 2,6-dimethylpyrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-3-isopentylpyrazine may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-3-isopentylpyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Food Industry Applications

Flavoring Agent:

- 2-Isopentyl-3,5-dimethylpyrazine is primarily used as a flavoring agent in the food industry. Its nutty and roasted aroma makes it suitable for enhancing flavors in baked goods, snacks, and beverages.

- The compound is naturally present in several foods such as cocoa, coffee, and roasted nuts, contributing to their characteristic flavors .

Data Table: Flavor Profiles of Selected Pyrazines

| Compound | Flavor Profile | Common Sources |

|---|---|---|

| This compound | Nutty, roasted | Cocoa, coffee |

| 2,5-Dimethylpyrazine | Earthy, nutty | Roasted meats |

| 3-Ethyl-2,5-dimethylpyrazine | Sweet, caramel-like | Baked goods |

Agricultural Applications

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Ralstonia solanacearum, which are known to cause significant agricultural losses .

Case Study: Antibacterial Activity

- Objective: To evaluate the antibacterial effects of this compound against E. coli.

- Method: The compound was tested at varying concentrations (0.3%, 0.6%, 1.2%) over different incubation periods.

- Results: A significant reduction in bacterial colonies was observed at higher concentrations (1.2%) after a six-hour incubation period. The growth inhibition rate was approximately 79.87% at 672 µg/mL concentration .

Pharmaceutical Applications

Potential Therapeutic Effects:

Research indicates that pyrazines may possess neuroprotective properties. For instance, this compound has been shown to enhance GABAergic activity in the central nervous system of mice, suggesting potential applications in treating neurological disorders .

Case Study: Neuroprotective Effects

- Objective: Investigate the effects of this compound on sleep induction in mice.

- Method: Mice were administered the compound prior to phenobarbital treatment.

- Results: The duration of therapeutic sleep was significantly prolonged compared to controls, indicating its potential role as a sleep aid or in managing anxiety disorders .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-3-isopentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with olfactory receptors, contributing to its aroma and flavor properties. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethylpyrazine: Another alkylpyrazine with similar aromatic properties.

2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.

2,6-Dimethylpyrazine: Used as a flavor additive in foods such as cereals and cigarettes.

Uniqueness

2,6-Dimethyl-3-isopentylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic and flavor characteristics. Its isopentyl group differentiates it from other dimethylpyrazines, leading to unique applications in flavor and fragrance industries .

Propiedades

Número CAS |

111150-30-2 |

|---|---|

Fórmula molecular |

C11H18N2 |

Peso molecular |

178.27 g/mol |

Nombre IUPAC |

3,5-dimethyl-2-(3-methylbutyl)pyrazine |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |

Clave InChI |

ZVLSVDOZUWIUIJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C)CCC(C)C |

SMILES canónico |

CC1=CN=C(C(=N1)C)CCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.